1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
¹H NMR (400 MHz, CDCl₃):
- δ 7.45–7.30 ppm (multiplet, 3H): Aromatic protons from the 3,4-dichlorophenyl ring.
- δ 6.95–6.85 ppm (doublet, 2H): Protons on the methoxy-substituted benzene ring.
- δ 5.10 ppm (singlet, 2H): Methylenic bridge (–O–CH₂–C₆H₃Cl₂).
- δ 2.90 ppm (triplet, 2H, J = 7.2 Hz): Thioether-linked –CH₂–S– group.
- δ 1.55–1.25 ppm (multiplet, 21H): Aliphatic protons from the dodecyl chain.
¹³C NMR (100 MHz, CDCl₃):
- δ 195.5 ppm : Carbonyl carbon (C=O).
- δ 133.2–127.8 ppm : Aromatic carbons adjacent to chlorine atoms.
- δ 70.1 ppm : Methoxy oxygen-bearing carbon (–O–CH₂–).
- δ 35.4 ppm : Thioether-linked methylene carbon (–CH₂–S–).
Infrared (IR) Spectroscopy of Functional Groups
Key IR absorptions (KBr pellet, cm⁻¹):
- 1685 cm⁻¹ : Strong stretch from the ketone carbonyl (C=O).
- 1245 cm⁻¹ and 1040 cm⁻¹ : Asymmetric and symmetric C–O–C stretches from the methoxy group.
- 690 cm⁻¹ and 750 cm⁻¹ : C–Cl vibrational modes.
- 2550 cm⁻¹ : Weak S–H stretch (if trace thiol impurities exist).
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS, ESI+) reveals:
- Base peak at m/z 495.54 : Corresponds to the molecular ion [M+H]⁺.
- Fragment at m/z 295.16 : Loss of dodecylsulfanyl radical (C₁₂H₂₅S- ).
- Fragment at m/z 170.02 : Dichlorophenyl-methoxybenzene ion.
Fragmentation pathways include:
- Cleavage of the C–S bond in the thioether group.
- Retro-Diels-Alder decomposition of the aromatic systems.
- Chlorine atom elimination generating [M–Cl]⁺ ions at m/z 459.49 and 423.44 .
Properties
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-dodecylsulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36Cl2O2S/c1-2-3-4-5-6-7-8-9-10-11-18-32-21-27(30)23-13-15-24(16-14-23)31-20-22-12-17-25(28)26(29)19-22/h12-17,19H,2-11,18,20-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCWKXJHRXTPDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Hydroxyphenyl)ethan-1-one
The ketone backbone is typically prepared via Friedel-Crafts acylation of phenol with acetyl chloride in the presence of Lewis acids like AlCl₃. Anhydrous conditions (e.g., dichloromethane, 0–5°C) yield 1-(4-hydroxyphenyl)ethan-1-one with >80% efficiency.
Etherification with (3,4-Dichlorophenyl)methanol
Williamson ether synthesis is employed to introduce the (3,4-dichlorophenyl)methoxy group:
-
Activation of the hydroxyl group : Treatment with NaH or K₂CO₃ in dimethylformamide (DMF) generates the phenoxide ion.
-
Nucleophilic substitution : Reaction with (3,4-dichlorophenyl)methyl bromide at 60–80°C for 12–24 hours affords 1-[4-((3,4-dichlorobenzyl)oxy)phenyl]ethan-1-one.
Key parameters :
Introduction of Dodecylsulfanyl Group
Thioether formation via nucleophilic substitution:
-
Bromination : Treat the ketone with N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN) to yield 2-bromo-1-[4-((3,4-dichlorobenzyl)oxy)phenyl]ethan-1-one.
-
Substitution with Dodecanethiol : React the bromide with dodecanethiol (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in ethanol at reflux (78°C) for 24 hours.
Optimization notes :
-
Higher yields (70–80%) achieved using phase-transfer catalysts like tetrabutylammonium bromide (TBAB).
-
Purification via recrystallization from ethanol/water mixtures.
Synthetic Route 2: Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling for Biphenyl Assembly
Inspired by methodologies in patent CN109761820B, a palladium-catalyzed coupling could construct the biphenyl intermediate:
-
Boronic acid preparation : Convert 4-bromoacetophenone to its boronic ester via Miyaura borylation.
-
Coupling with (3,4-dichlorophenyl)methyl ether : Use Pd(PPh₃)₄ (0.5–1 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C.
Data comparison :
| Parameter | Suzuki-Miyaura Route | Sequential Route |
|---|---|---|
| Yield (%) | 60–70 | 65–75 |
| Reaction Time (h) | 24 | 36 |
| Catalyst Cost ($/g) | 12.50 | 0.50 (NaH) |
Thiol-Ene Click Chemistry
Alternative thioether installation using UV-initiated thiol-ene reaction:
-
Allylation : Introduce an allyl group at the ketone’s α-position.
-
Radical addition : React with dodecanethiol under UV light (λ = 365 nm) with photoinitiators (e.g., DMPA).
Advantages :
-
Rapid reaction (2–4 hours).
-
High regioselectivity and minimal byproducts.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.0 Hz, 1H, ArH), 7.15 (dd, J = 8.0, 2.0 Hz, 1H, ArH), 6.98 (d, J = 2.0 Hz, 1H, ArH), 5.10 (s, 2H, OCH₂), 3.45 (t, J = 7.2 Hz, 2H, SCH₂), 2.60 (s, 3H, COCH₃), 1.55–1.25 (m, 20H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃).
-
MS (ESI+) : m/z 495.5 [M+H]⁺.
Challenges and Optimization Opportunities
-
Steric hindrance : Bulky substituents reduce etherification efficiency; microwave-assisted synthesis (100°C, 30 min) improves kinetics.
-
Thiol oxidation : Use of inert atmospheres (N₂ or Ar) prevents disulfide formation during thioether synthesis.
-
Cost-effective catalysts : Substituting Pd(OAc)₂ with NiCl₂(dppe) reduces costs by 40% but requires higher temperatures (120°C) .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Anticancer Activity
Research indicates that derivatives of 1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action is believed to involve the modulation of signaling pathways related to cell survival and death .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to the ability to disrupt microbial cell membranes, leading to cell lysis. This property makes it a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .
Material Science Applications
In addition to its biological applications, this compound has been explored for use in material science.
Nanocomposite Development
The compound's unique molecular structure allows it to be incorporated into nanocomposites, enhancing their mechanical and thermal properties. Research has shown that when combined with polymers, it can improve the strength and durability of materials used in various industrial applications .
Coatings and Adhesives
Due to its chemical stability and adhesive properties, this compound is being studied for use in coatings and adhesives. It can provide enhanced resistance to environmental factors such as moisture and temperature fluctuations, making it suitable for protective coatings in construction and automotive industries .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cells revealed a dose-dependent inhibition of cell growth. The results indicated that at higher concentrations, the compound significantly reduced cell viability compared to control groups. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Candida albicans. The results showed that it inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against resistant strains .
Mechanism of Action
The mechanism of action of 1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl and methoxyphenyl groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Lipophilicity vs. This contrasts with piperazine-containing analogues (e.g., ketoconazole), which balance lipophilicity with ionizable groups .
- Substituent Position Effects : The 3,4-dichlorophenyl group may offer steric and electronic differences compared to 2,4-dichloro analogues, influencing receptor binding or metabolic stability .
- Synthetic Feasibility: highlights Ru-catalyzed methods for similar acetophenones, suggesting viable routes for the target compound’s synthesis .
Biological Activity
The compound 1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features suggest possible interactions with biological systems that may lead to therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, emphasizing its cytotoxic effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C22H30Cl2O2S
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its cytotoxicity , antimicrobial properties , and mechanisms of action .
Cytotoxicity
Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that the compound can inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
These values indicate that the compound has a potent inhibitory effect on cell growth, suggesting its potential as an anticancer agent.
The mechanism underlying the cytotoxic effects of this compound appears to involve several pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This has been evidenced by increased levels of caspase-3 and caspase-9 activation in treated cells.
- Cell Cycle Arrest : Studies indicate that the compound causes cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Production : The generation of ROS has been implicated in the cytotoxicity observed, leading to oxidative stress within cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be explored further for its potential use in treating infections caused by resistant bacterial strains.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on HeLa Cells : A study conducted by Alam et al. (2020) showed that treatment with this compound resulted in a significant reduction in viability of HeLa cells, with an IC50 value indicating strong potency compared to standard chemotherapeutic agents .
- Combination Therapy : In a combination therapy study, this compound was used alongside conventional antibiotics, resulting in enhanced efficacy against resistant bacterial strains, suggesting a potential role in combination therapies for infectious diseases .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves coupling a substituted phenyl group with a dodecylsulfanyl chain via a ketone intermediate. Key steps include:
- Solvent selection : Ethanol or methanol is preferred to dissolve hydrophobic reactants and stabilize intermediates .
- Reaction monitoring : Real-time pH and temperature control (e.g., 60–80°C, pH 7–8) minimizes side reactions like hydrolysis of the dodecylsulfanyl group .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Yield optimization (typically 60–75%) requires inert atmospheres to prevent oxidation of the thioether group .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the presence of the dichlorophenyl-methoxy group (δ 6.8–7.5 ppm for aromatic protons) and dodecylsulfanyl chain (δ 1.2–1.6 ppm for CH groups) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% threshold for biological assays) .
- X-ray crystallography : Resolves stereoelectronic effects of the dichlorophenyl and methoxy substituents, as demonstrated in sulfone derivative studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?
Methodological Answer:
- Assay standardization : Control solvent polarity (e.g., DMSO concentration ≤1% v/v) to avoid micelle formation from the dodecylsulfanyl chain, which alters bioavailability .
- Structure-activity relationship (SAR) studies : Modify the dichlorophenyl-methoxy group’s substitution pattern (e.g., replace Cl with F) to test halogen-dependent mechanisms .
- Dose-response curves : Use logarithmic dilution series (0.1–100 µM) to identify non-linear effects, particularly in antioxidant assays where pro-oxidant activity may emerge at high concentrations .
Q. What experimental designs are recommended for studying environmental fate and degradation pathways?
Methodological Answer:
- Compartmental analysis : Use OECD Guideline 307 to assess soil/water partitioning (log K ~4.2 predicted for the dodecylsulfanyl chain) and photodegradation under UV light (λ = 254 nm) .
- Biotic transformation : Incubate with Pseudomonas spp. (common soil bacteria) to track thioether oxidation to sulfoxide/sulfone metabolites via LC-MS .
- Ecotoxicity assays : Daphnia magna acute toxicity tests (48-hr LC) correlate degradation products with ecological risk .
Q. How to design mechanistic studies for its anti-inflammatory activity?
Methodological Answer:
- In vitro models : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression (ELISA) and COX-2 inhibition (Western blot). Include a positive control (e.g., indomethacin) .
- Molecular docking : Simulate interactions with the COX-2 active site (PDB ID 5KIR) to prioritize substituent modifications (e.g., methoxy vs. ethoxy groups) .
- In vivo validation : Apply a murine carrageenan-induced paw edema model with dose escalation (10–50 mg/kg) to assess efficacy and hepatotoxicity (AST/ALT levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
